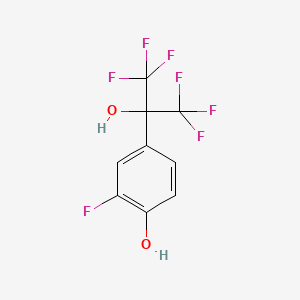
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone is a novel organic compound with a diverse range of applications in chemistry, biology, and materials science. It features a unique structure, combining an imidazole ring with a nitrophenyl group, linked by a methanone group. This distinctive arrangement endows the compound with unique physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone. One common method involves the reaction of 2-nitrobenzoyl chloride with 2-(methylthio)-4,5-dihydro-1H-imidazole under basic conditions. The reaction typically proceeds in a solvent such as dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize yield and efficiency. Starting materials are fed into a reactor where they react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: : The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: : The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like tin(II) chloride for reduction. Solvents such as dichloromethane or tetrahydrofuran are often used in these reactions. Typical conditions involve ambient to elevated temperatures and controlled atmospheres.
Major Products Formed
科学研究应用
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone finds use in various scientific research areas:
Chemistry: : As a precursor in the synthesis of more complex molecules, it can serve as an intermediate in organic synthesis.
Biology: : It can be used in studies involving enzyme inhibition, due to its ability to interact with biological targets.
Industry: : Used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can act as an electron-withdrawing moiety, altering the electron density on the imidazole ring and influencing the compound's reactivity. Pathways typically involve binding to active sites or forming covalent bonds with target molecules.
相似化合物的比较
Comparison
Compared to similar compounds, such as (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-aminophenyl)methanone, (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone stands out due to its unique nitro group, which imparts distinctive electronic properties and reactivity
List of Similar Compounds
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-aminophenyl)methanone
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone
There you have it: an in-depth dive into the world of this compound
属性
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18-11-12-6-7-13(11)10(15)8-4-2-3-5-9(8)14(16)17/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRFQCROLKWWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-chlorophenoxy)phenyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2958018.png)


METHANONE](/img/structure/B2958026.png)

![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)
![N-Methyl-N,4-bis[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2958029.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
![4-[(1,3-dioxoisoindol-2-yl)methyl]-N,N,3,5-tetramethylpyrazole-1-carboxamide](/img/structure/B2958032.png)
![N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)

![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)
![3-[(2-methylpyrimidin-4-yl)oxy]-N-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2958040.png)
